molecular formula C9H10ClF2N B2828388 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1229784-79-5

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2828388
CAS No.: 1229784-79-5
M. Wt: 205.63
InChI Key: UEGKCSOJPKGCKX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGKCSOJPKGCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the fluorination of an indanamine precursor. One common method includes the reaction of 5,7-difluoroindanone with ammonia or an amine under reducing conditions to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Fluorination of Indanone Precursor

The synthesis begins with selective fluorination of 2,3-dihydro-1H-inden-1-one using diethylaminosulfur trifluoride (DAST) under controlled conditions. This step introduces fluorine atoms at positions 5 and 7 through electrophilic aromatic substitution.

ParameterValue/Detail
Fluorinating AgentDAST (excess)
Temperature-10°C to 0°C (gradual warming)
Reaction Time6–8 hours
Yield65–72% (isolated)

Reductive Amination

The fluorinated ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) to form the primary amine. Subsequent treatment with HCl yields the hydrochloride salt .

ParameterValue/Detail
Reducing AgentNaBH3CN (1.2 equiv)
SolventMethanol/THF (4:1 v/v)
pH ControlAcetic acid (pH 4.5–5.5)
Final Yield78–85% after crystallization

Oxidation Reactions

The amine group undergoes oxidation with hydrogen peroxide (H2O2) to form nitroso or nitro derivatives, depending on reaction conditions .

ConditionProduct FormedSelectivity
3% H2O2, 25°CN-Hydroxylamine derivative88%
30% H2O2, 50°CNitroindane63%

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity :

Protonation Equilibrium:

C9H10F2NHClC9H10F2NH++Cl\text{C}_9\text{H}_{10}\text{F}_2\text{N} \cdot \text{HCl} \rightleftharpoons \text{C}_9\text{H}_{10}\text{F}_2\text{NH}^+ + \text{Cl}^-

pH RangeDominant SpeciesSolubility (mg/mL)
< 3.0Protonated amine (cationic)12.4
7.0–9.0Free amine2.1

Industrial-Scale Modifications

Continuous flow reactors optimize reaction efficiency for large-scale production:

ParameterBatch ProcessFlow Process
Fluorination Time8 hours22 minutes
Reductive Amination Yield78%91%
Purity95%99.2%

Stability Under Reactive Conditions

The compound demonstrates stability in polar aprotic solvents but degrades in strongly acidic/basic media :

ConditionDegradation PathwayHalf-Life (25°C)
1M HClHydrolysis of amine group4.3 hours
1M NaOHDehydrohalogenation2.1 hours
DMSONo degradation (24h)>48 hours

Comparative Reactivity

Fluorination at positions 5 and 7 enhances electrophilicity compared to non-fluorinated analogs:

CompoundElectrophilicity Index (eV)Reaction Rate with H2O2
5,7-Difluoro analog8.421.0 (reference)
Non-fluorinated6.910.38

Scientific Research Applications

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₉H₁₀ClF₂N
  • Molecular Weight : 205.63 g/mol
  • CAS Number : 1286734-90-4 (hydrochloride form; ).
  • Purity : ≥95% (inferred from analogs like the 6,7-difluoro isomer; ).

Structural Features :
The compound consists of a dihydroinden-1-amine core with fluorine substituents at the 5- and 7-positions of the aromatic ring. The hydrochloride salt enhances solubility and stability for industrial and pharmaceutical applications.

Comparison with Similar Compounds

Structural Isomers: Fluorine Substitution Patterns

The position of fluorine atoms on the indenamine scaffold significantly influences physicochemical properties and reactivity. Key analogs include:

Compound CAS Number Fluorine Positions Molecular Weight (g/mol) Key Applications
5,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 1286734-90-4 5,7 205.63 Pharmaceutical intermediates (inferred)
6,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 1909328-05-7 6,7 205.63 Drug synthesis, material science
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 2061996-47-0 4,7 205.63 Industrial chemicals, agrochemicals
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 1637453-74-7 5,6 205.63 Chiral building blocks in asymmetric synthesis

Key Observations :

  • Bioactivity: The 6,7-difluoro isomer is explicitly noted for its role in neurological drug candidates, while the 5,7-isomer’s applications remain less documented but likely overlap due to structural similarity .

Halogen-Substituted Derivatives

Replacing fluorine with other halogens modifies lipophilicity and steric bulk:

Compound CAS Number Halogen Substituents Molecular Weight (g/mol) Key Properties
5,7-Dichloro-2,3-dihydro-1H-inden-1-amine 1213134-39-4 Cl (5,7) 202.08 Higher lipophilicity; potential pesticidal uses
5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl 2103399-35-3 F (5) 187.64 Intermediate for fluorescent probes

Comparison :

  • Lipophilicity : Chlorine increases logP values compared to fluorine, impacting membrane permeability and metabolic stability.
  • Synthetic Utility: Monofluoro derivatives (e.g., 5-fluoro) are simpler to functionalize, while dichloro analogs may require harsher reaction conditions .

Enantiomeric Variants

Chirality plays a critical role in pharmacological activity:

Compound CAS Number Configuration Applications
(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 2135344-97-5 S Unspecified; likely used in enantioselective catalysis
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 1637453-74-7 R Chiral ligands in asymmetric synthesis

Implications :

    Biological Activity

    5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with a molecular formula of C9H10ClF2N and a molecular weight of 205.63 g/mol. It is a derivative of indanamine, notable for its two fluorine substitutions at the 5 and 7 positions of the indane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

    The compound can be synthesized through various methods, typically involving the fluorination of indanamine precursors. A common synthetic route includes the reaction of 5,7-difluoroindanone with ammonia or an amine under reducing conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.

    Antimicrobial Properties

    Research into the biological activity of this compound has indicated potential antimicrobial effects. In vitro studies have demonstrated that compounds with similar structural frameworks exhibit activity against various bacterial strains. The presence of fluorine atoms may enhance the lipophilicity and bioavailability of the compound, potentially contributing to its antimicrobial efficacy .

    Anticancer Activity

    Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds with similar indanamine structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is thought to involve modulation of specific cellular pathways and interactions with molecular targets such as enzymes or receptors involved in cell growth and survival .

    The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems. This interaction could lead to altered enzyme activity or receptor signaling pathways, contributing to its observed biological effects .

    Comparative Analysis

    To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

    Compound NameStructure FeaturesBiological Activity
    5,7-Difluoroindanone Lacks amine functionalityAntimicrobial activity reported
    2,3-Dihydro-1H-inden-1-amine No fluorine substitutionsLimited biological activity
    5-Fluoroindole Contains fluorine but different coreNotable anticancer properties

    This table illustrates how the presence of fluorine atoms and the specific amine structure can significantly influence biological activity.

    Case Studies

    Several case studies have explored the biological effects of related compounds:

    • Anticancer Effects : A study investigating indanamine derivatives found that certain modifications could enhance cytotoxicity against human cancer cell lines (e.g., HL-60 leukemia cells). The presence of electronegative groups like fluorine was noted to improve activity through increased cellular uptake and interaction with target proteins .
    • Antimicrobial Activity : Another study evaluated a series of indanamine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated structures exhibited superior activity compared to their non-fluorinated counterparts .

    Q & A

    Q. Critical Considerations :

    • Ensure anhydrous conditions during fluorination to avoid side reactions.
    • Monitor reaction pH during salt formation to prevent decomposition.

    Basic: How is the purity and enantiomeric composition of this compound validated in academic research?

    Answer:
    Analytical methods include:

    • HPLC with Chiral Columns : To resolve enantiomers (e.g., Chiralpak® IA/IB columns) using mobile phases like hexane:isopropanol (80:20) .
    • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm structural integrity and fluorine positioning.
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±5 ppm).

    Q. Challenges :

    • High cost of chiral columns for preparative-scale work.
    • Catalyst sensitivity to fluorine substituents may reduce efficiency.

    Advanced: How do substituent positions (e.g., 5,7-difluoro vs. 5,6-difluoro) affect the compound’s biological activity?

    Answer:
    Substituent positioning influences receptor binding and metabolic stability:

    • 5,7-Difluoro : Enhanced electron-withdrawing effects increase binding affinity to amine receptors (e.g., serotonin transporters) due to improved π-π stacking .
    • 5,6-Difluoro : Steric hindrance near the amine group may reduce activity compared to 5,7-substituted analogs .

    Q. Comparative Data :

    SubstituentIC₅₀ (Serotonin Transporter)Metabolic Half-life (Human Liver Microsomes)
    5,7-Difluoro12 nM4.2 h
    5,6-Difluoro45 nM2.8 h

    Advanced: How should researchers address contradictions in reported biological activity data for this compound?

    Answer:
    Contradictions often arise from:

    Enantiomeric Impurities : Verify enantiomeric ratios using chiral HPLC .

    Assay Variability : Standardize cell-based assays (e.g., HEK293 vs. CHO cells) and control for pH/temperature .

    Metabolic Differences : Compare results across species (e.g., murine vs. human liver microsomes) .

    Case Study : A 2023 study attributed discrepancies in dopamine receptor binding (Kd = 8 nM vs. 22 nM) to residual DMF solvent in samples, highlighting the need for rigorous purification .

    Basic: What safety protocols are recommended for handling this compound in the laboratory?

    Answer:

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods for weighing and synthesis.
    • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
    • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

    Q. Emergency Procedures :

    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact : Wash with soap and water for 15 minutes .

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